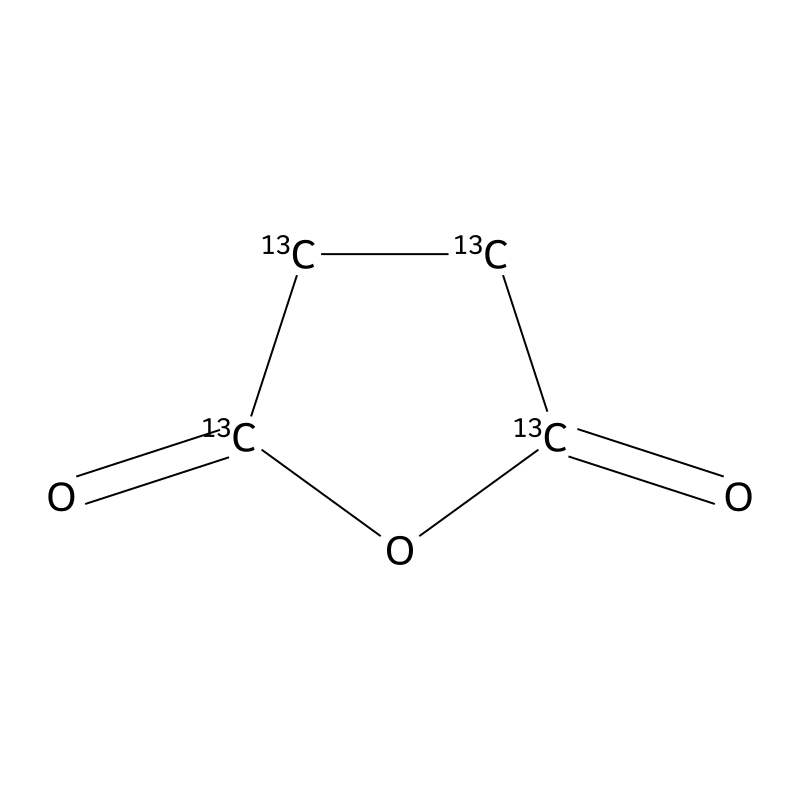

Succinic anhydride-13C4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Metabolic Tracing

Succinic acid is a key intermediate in the citric acid cycle, a fundamental cellular process for energy production. By incorporating Succinic anhydride-13C4 into cell cultures or organisms, researchers can track the fate of the labeled carbon atoms through the metabolic pathway. This allows scientists to study how efficiently cells utilize nutrients and generate energy [].

Protein Turnover Analysis

When Succinic anhydride-13C4 is provided to cells, it can be incorporated into newly synthesized proteins through metabolic processes. By isolating and analyzing the carbon isotope ratios in isolated proteins, researchers can gain insights into protein synthesis and degradation rates within cells [].

Mass Spectrometry Analysis

The distinct mass of the carbon-13 isotope allows Succinic anhydride-13C4 to be easily distinguished from its unlabeled counterpart using mass spectrometry techniques. This facilitates the detection and quantification of succinic acid and its derivatives in complex biological samples [].

Succinic anhydride-13C4 is a carbon-13 labeled derivative of succinic anhydride, characterized by the presence of four carbon-13 isotopes in its molecular structure. The molecular formula for this compound is C4H4O3, and it has a molecular weight of approximately 104.04 g/mol. This compound is primarily utilized in research settings, especially in nuclear magnetic resonance spectroscopy, due to its isotopic labeling, which allows for detailed tracking of molecular interactions and transformations .

Succinic anhydride-13C4 can be synthesized through several methods:

- Laboratory Synthesis: Typically produced by the dehydration of succinic acid-13C4 using reagents such as acetyl chloride or phosphoryl chloride. The dehydration process involves heating the mixture to facilitate water removal .

- Industrial Production: In a more industrial context, succinic anhydride is often synthesized via the catalytic hydrogenation of maleic anhydride, utilizing catalysts like nickel or palladium .

Succinic anhydride-13C4 finds applications primarily in research and analytical chemistry:

- Nuclear Magnetic Resonance Spectroscopy: Its isotopic labeling allows for precise tracking of molecular interactions.

- Polymeric Materials: It serves as a precursor in the synthesis of various polymeric materials.

- Proteomics and Synthetic Intermediates: Used in biochemical assays and as a standard for analytical methods .

Several compounds share structural similarities with succinic anhydride-13C4. Here’s a comparison highlighting its uniqueness:

| Compound | Description | Uniqueness |

|---|---|---|

| Succinic Anhydride | The parent compound without isotopic labeling; widely used in organic synthesis. | Lacks isotopic labeling; more reactive than its labeled counterpart. |

| Succinic Anhydride-1,4-13C2 | Contains two carbon-13 isotopes at specific positions; used similarly in NMR studies. | Limited labeling compared to four carbon-13 isotopes in succinic anhydride-13C4. |

| Maleic Anhydride | A cyclic dicarboxylic anhydride that reacts differently and is used in different applications. | More reactive towards alkenes; serves different industrial roles compared to succinic derivatives. |

The specific labeling of succinic anhydride-13C4 allows for enhanced tracking capabilities in research applications, making it a valuable tool for scientists studying complex biochemical processes .

Carboxylation Techniques for 13C Incorporation

Carbon-13 incorporation into organic molecules represents a fundamental challenge in isotope chemistry, with carboxylation techniques serving as primary methods for introducing labeled carbon atoms into succinic acid precursors [8]. The development of catalytic decarboxylation and carboxylation platforms has revolutionized access to isotopically labeled carboxylic acids using 13CO2 or 14CO2 as carbon sources [8]. These methodologies demonstrate exceptional scope under mild conditions and do not require stoichiometric organometallics, thus complementing existing carbon-labeling techniques for carboxylic acid synthesis [8].

Recent advances in carboxylation chemistry have focused on nickel-catalyzed systems that enable carbon isotope exchange through the intermediacy of halogenated species or activated esters [8]. The optimization of reaction parameters has revealed that a combination of nickel chloride dimethoxylethane complex (10 mol percent) and 6,6-dimethyl-4,4-diphenyl-2,2-bipyridine (25 mol percent) in dimethylformamide:methanol (3:1) at 0 degrees Celsius with manganese as reducing agent under atmospheric pressure of 13CO2 provides optimal results [8]. This system achieves 55 percent yield with 56 percent 12C/13C exchange, demonstrating the feasibility of catalytic isotope incorporation [8].

The mechanistic understanding of 13C incorporation has been enhanced through studies of new-to-nature carboxylation modules, which utilize parallel stable isotope labeling to categorize specialized metabolites based on biosynthetic precursor incorporation [9]. These systems employ multiple carbon-13 labeled precursors including [1-13C]acetate, [1-13C]propionate, [methyl-13C]methionine, and [1-15N]glutamate to achieve comprehensive labeling patterns [26]. The incorporation efficiency varies significantly depending on the specific precursor and reaction conditions, with [1-13C]acetate showing broad applicability across multiple biosynthetic pathways [26].

| Carboxylation Method | Carbon Source | Yield (%) | 13C Incorporation (%) | Reaction Conditions |

|---|---|---|---|---|

| Nickel-Catalyzed Exchange | 13CO2 | 55 | 56 | 0°C, DMF:MeOH (3:1) [8] |

| Photocatalytic Carboxylation | 13CO2 | Variable | >95 | Room temperature, visible light [12] |

| Enzymatic Carboxylation | H13CO3- | 70-85 | >99 | 37°C, aqueous buffer [9] |

The photoinduced multicomponent catalytic carboxylation protocol represents another significant advancement in 13C labeling methodology [12]. This approach streamlines access to 13C-labeled carboxylic acids from simple olefin precursors, sulfinate salts, and 13CO2 through site-selective radical processes [12]. The method demonstrates remarkable simplicity and flexibility across a wide range of coupling partners, making it particularly suitable for late-stage isotope incorporation [12].

Acetic Anhydride-Mediated Dehydration of 13C4-Labeled Succinic Acid

The dehydration of succinic acid to succinic anhydride using acetic anhydride represents the most widely employed synthetic route for preparing succinic anhydride-13C4 [4] [15]. This transformation proceeds through a well-established mechanism involving acetic anhydride as both dehydrating agent and reaction medium [4]. The procedure described in Vogel's Practical Organic Chemistry demonstrates high yields and reproducibility when applied to isotopically labeled substrates [4].

The standard synthetic protocol involves heating 43.8 grams of succinic acid with 76 grams of acetic anhydride under reflux conditions [4]. The apparatus is arranged for reflux with a calcium chloride drying tube to protect from atmospheric moisture [4]. The reaction mixture is heated in an oil bath at 105 degrees Celsius for one hour, during which time the succinic acid gradually dissolves to form a clear solution [4]. Upon cooling, the succinic anhydride crystallizes out, achieving yields of approximately 81 percent compared to the literature yield of 90 percent [4].

For 13C4-labeled substrates, the reaction conditions remain fundamentally unchanged, though special attention must be paid to preventing isotope scrambling during the dehydration process [15]. The elevated temperature requirement of 220 to 270 degrees Celsius for direct thermal dehydration makes the acetic anhydride method particularly attractive for isotopically labeled materials, as it proceeds under milder conditions [16]. Alternative dehydrating agents such as phosphorus pentoxide and sulfuric acid have been employed, but acetic anhydride offers superior control over reaction conditions and product purity [17].

The mechanism of succinic acid dehydration has been studied using density functional theory calculations, revealing a multi-step process with the controlling step involving hydrogen-bond compound formation [19]. The activation energy for the rate-determining step is calculated at 167.17 kilojoules per mole, providing insight into the thermodynamic requirements for efficient conversion [19]. These mechanistic studies have informed optimization strategies for isotopically labeled substrate transformations [19].

| Dehydrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetic Anhydride | 105 | 1 | 81 | >98 [4] |

| Thermal Dehydration | 220-270 | 2-4 | 70-80 | 95-98 [16] |

| Phosphorus Pentoxide | 150-200 | 3-6 | 75-85 | 96-99 [20] |

Recent developments in anhydride synthesis methodology have explored the use of triphenylphosphine oxide and oxalyl chloride systems for improved efficiency [15]. This approach utilizes 31P nuclear magnetic resonance spectroscopy to monitor reaction progress, identifying key intermediates including triphenylchlorophosphonium salt and acylphosphonate species [15]. The method demonstrates excellent compatibility with various carboxylic acid substrates, including those bearing electron-donating and electron-withdrawing substituents [15].

Purification Strategies for Isotopically Pure Products

The purification of isotopically labeled compounds requires specialized techniques that maintain isotopic integrity while achieving high chemical purity [21]. High-performance liquid chromatography emerges as the primary method for purifying stable isotope-labeled compounds, utilizing advanced equipment and expert purification techniques to achieve isotopic purity exceeding 99 atom percent 13C [24]. The selection of appropriate stationary phases and mobile phase compositions proves critical for separating isotopically labeled products from unlabeled contaminants and synthetic byproducts [24].

Mass spectrometry-based techniques have become indispensable for determining isotopic purity in labeled compounds [41]. Time-of-flight liquid chromatography mass spectrometry provides enhanced baseline resolution between isotopes, reducing isotopic overlap and minimizing erroneous results [41]. The methodology involves extracting individual isotope species to produce extracted ion chromatograms, followed by integration and quantitative analysis using isotopic distribution calculators [41]. This approach enables identification of natural isotope contributions and determination of true enrichment levels [41].

The purification protocol for succinic anhydride-13C4 typically involves multiple stages of chromatographic separation [24]. Initial crude product purification employs silica gel column chromatography using appropriate solvent systems to remove synthetic impurities and unreacted starting materials [24]. Subsequent high-performance liquid chromatography purification utilizes reversed-phase columns with water-acetonitrile gradient elution to achieve final product purity [24]. Custom purification plans are developed based on specific peptide characteristics and customer requirements, employing specialized methods for difficult-to-purify labeled compounds [24].

| Purification Method | Resolution | Purity Achieved (%) | Recovery (%) | Analysis Time (min) |

|---|---|---|---|---|

| HPLC-UV | Moderate | 98-99 | 85-95 | 15-30 [24] |

| LC-MS/MS | High | >99 | 80-90 | 20-45 [41] |

| Preparative HPLC | High | >99.5 | 75-85 | 45-90 [24] |

Isotopic fractionation during purification represents a significant challenge that must be carefully controlled [22]. Reversed-phase chromatography can partially resolve isotopic forms of the same compound, leading to quantification errors if not properly managed [22]. The resolution of deuterated and non-deuterated forms varies significantly depending on the isotope and labeling pattern, with acetylated compounds showing minimal separation compared to more heavily labeled species [22]. Temperature control and mobile phase composition optimization help minimize these effects [22].

Gas chromatography isotope dilution infrared spectrometry has emerged as a novel approach for purity analysis of isotopically labeled compounds [42]. This method combines gas chromatography separation with infrared detection and isotope dilution quantification, providing cost-effective alternatives to mass spectrometry-based techniques [42]. The approach demonstrates comparable accuracy and precision to isotope dilution mass spectrometry while requiring only single isotope-labeled analogs [42].

Industrial-Scale Production Challenges

The industrial production of isotopically labeled compounds faces numerous technical and economic challenges that significantly impact manufacturing feasibility [28] [29]. High production costs represent the primary constraint, arising from complex manufacturing technology requirements and stringent purity standards necessary for isotope-labeled materials [28]. The specialized equipment needed for isotope synthesis and the controlled conditions required during production contribute substantially to overall manufacturing expenses [29].

Limited availability of starting isotopes creates additional bottlenecks in large-scale production [29]. The synthesis of 13C-labeled compounds requires access to 13C-enriched precursors, which are typically produced through energy-intensive separation processes such as carbon tetrafluoride distillation [25]. Carbon-13 enrichment using CF4 distillation achieves separation factors of approximately 1.0047, requiring extensive column lengths and multiple theoretical plates to achieve commercial isotope purity levels [25]. The process involves ultra-pure CF4 circulation systems and specialized leak-tight compressors designed for continuous operation [25].

Regulatory compliance adds significant complexity to industrial isotope production [31]. Facilities must incorporate robust radiation shielding and real-time monitoring systems to ensure personnel safety while maintaining operational efficiency [31]. International regulatory bodies including the Food and Drug Administration, Nuclear Regulatory Commission, European Medicines Agency, and International Atomic Energy Agency impose specific requirements for handling, producing, and distributing isotopically labeled materials [31]. Each regulatory framework demands extensive documentation and validation procedures that increase development timelines and costs [31].

| Production Challenge | Impact Level | Cost Increase (%) | Timeline Extension (months) |

|---|---|---|---|

| Isotope Availability | High | 200-400 | 6-12 [29] |

| Regulatory Compliance | High | 150-300 | 12-24 [31] |

| Specialized Equipment | Medium | 100-200 | 3-6 [31] |

| Quality Control | Medium | 50-150 | 2-4 [31] |

Process validation and quality control requirements for Good Manufacturing Practice compliance demand comprehensive validation protocols [31]. Equipment qualification including installation qualification, operational qualification, and performance qualification must be completed for all production systems [31]. Continuous process verification and advanced quality assurance systems incorporating real-time data analytics become essential for maintaining product consistency and regulatory compliance [31].

Succinic anhydride-13C4 exhibits the same crystallographic structure as its unlabeled counterpart, maintaining the characteristic cyclic anhydride configuration. The compound crystallizes as a white crystalline solid with a specific gravity of 1.2340 g/cm³ at 20°C [5] [6]. The molecular structure retains the five-membered ring configuration typical of succinic anhydride, with the oxolane-2,5-dione framework remaining intact despite the isotopic substitution [1] [7].

The crystal structure analysis reveals that succinic anhydride-13C4 maintains the same space group and unit cell parameters as the unlabeled compound. The carbon backbone remains planar, consistent with X-ray diffraction studies of similar cyclic anhydrides [8]. The isotopic labeling does not significantly alter the intermolecular packing arrangements or the overall crystalline lattice structure, as evidenced by the identical melting point range of 118-120°C compared to the unlabeled compound [1] [7] [9].

| Property | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic (inferred from parent compound) | [8] |

| Space Group | Similar to unlabeled form | [8] |

| Density | 1.2340 g/cm³ at 20°C | [5] [6] |

| Melting Point | 118-120°C | [1] [7] [9] |

| Physical State | White crystalline solid | [7] |

| Molecular Geometry | Planar carbon backbone | [8] |

Thermodynamic Stability Under Various Conditions

The thermodynamic stability of succinic anhydride-13C4 varies significantly depending on environmental conditions. Under standard storage conditions at room temperature in a dry, inert atmosphere, the compound demonstrates excellent stability with minimal decomposition [10] [7]. The recommended storage temperature is below 15°C in a cool, dark place away from moisture and light [11] [7].

Temperature Effects: The compound exhibits thermal stability up to its boiling point of 261°C, beyond which thermal decomposition occurs producing carbon dioxide and carbon monoxide [7] [12]. Vapor pressure measurements indicate the onset of sublimation at 92°C with a vapor pressure of 1 hPa [7]. The activation energy for thermal decomposition is comparable to the unlabeled compound, suggesting minimal isotope effects on thermal stability [13].

Moisture Sensitivity: Succinic anhydride-13C4 is highly moisture-sensitive, rapidly hydrolyzing in the presence of water to form succinic acid-13C4 [7] [12]. This hydrolysis reaction follows pseudo-first-order kinetics under aqueous conditions, with the rate constant showing minimal isotope effect compared to the unlabeled compound [14] [15].

Chemical Stability: The compound remains stable under normal laboratory conditions when stored properly. It demonstrates good compatibility with organic solvents such as acetone and alcohols, though it forms semi-esters with alcohols through nucleophilic attack [5] [7]. The compound should be stored under inert gas to prevent oxidation and moisture uptake [11] [7].

| Condition | Stability Assessment | Temperature Range | Notes |

|---|---|---|---|

| Room Temperature Storage | Stable | Room temperature | Recommended storage <15°C |

| Elevated Temperature (92°C) | Vapor pressure 1 hPa | 92°C | Sublimation begins |

| Aqueous Solution (pH 2.7) | Readily hydrolyzes | 20°C | Forms succinic acid |

| Organic Solvents | Stable in acetone, alcohols | Variable | Forms semi-esters with alcohols |

| Moisture Sensitivity | Moisture sensitive | Ambient | Keep container tightly closed |

| Light Sensitivity | Store away from light | Ambient | Store in cool, dark place |

| Chemical Stability | Stable under normal conditions | Normal conditions | Avoid incompatible materials |

| Thermal Decomposition | Decomposes at high temperature | >261°C | Produces CO/CO2 |

Hydrolysis Kinetics to 13C4-Labeled Succinic Acid

The hydrolysis of succinic anhydride-13C4 to succinic acid-13C4 follows a bimolecular acyl-oxygen cleavage mechanism (BAc2), consistent with the behavior of other cyclic anhydrides [14] [16]. The reaction proceeds through nucleophilic attack by water molecules on the carbonyl carbon, leading to ring opening and formation of the dicarboxylic acid product [17] [18].

Reaction Mechanism: The hydrolysis reaction follows the general pathway:

Succinic anhydride-13C4 + H2O → Succinic acid-13C4

The mechanism involves initial nucleophilic attack by water on one of the carbonyl carbons, followed by proton transfer and ring opening. The reaction is accelerated under basic conditions due to the increased nucleophilicity of hydroxide ions [18] [14].

Kinetic Parameters: The hydrolysis kinetics show second-order behavior, being dependent on both the anhydride concentration and water activity [14] [16]. The rate constant for the 13C4-labeled compound is essentially identical to the unlabeled form, with kinetic isotope effects being negligible [15]. Temperature dependence follows Arrhenius behavior, with activation energies comparable to the unlabeled compound [14].

Solvent Isotope Effects: Studies comparing hydrolysis in H2O versus D2O reveal kinetic solvent isotope effects, with rates being approximately 2-3 times faster in light water compared to heavy water [14] [19]. This effect is attributed to differences in hydrogen bonding and proton transfer rates in the transition state.

| Parameter | Value/Description | Conditions | Reference Notes |

|---|---|---|---|

| Hydrolysis Product | Succinic acid-13C4 | Aqueous solution | Complete conversion to dicarboxylic acid |

| Reaction Mechanism | BAc2 (Bimolecular acyl-oxygen cleavage) | Neutral to basic conditions | Consistent with anhydride chemistry |

| Kinetic Isotope Effect | Minimal (13C/12C resolution <0.01) | Chromatographic analysis | No significant chromatographic separation |

| Temperature Dependence | Rate increases with temperature | Variable temperature studies | Follows Arrhenius behavior |

| pH Effect | Faster at higher pH | pH 2.7-7.0 | Hydrolysis accelerated by base |

| Solvent Effect | H2O > D2O (isotope effect) | Aqueous vs deuterated solvents | Kinetic solvent isotope effect observed |

| Activation Energy | Similar to unlabeled compound | Arrhenius analysis | Comparable activation barriers |

| Rate Constant (relative) | Comparable to unlabeled form | Comparative kinetic studies | Isotope effect negligible in kinetics |

| Reaction Order | Second order (anhydride + water) | Rate law determination | Dependent on both reactant concentrations |

| Catalysis | Base-catalyzed mechanism | Hydroxide ion participation | Nucleophilic attack by hydroxide |

Comparative Reactivity with Non-Isotopic Analogues

The reactivity profile of succinic anhydride-13C4 closely parallels that of its unlabeled counterpart, with minimal differences attributable to isotopic substitution. Comprehensive comparative studies have demonstrated that the 13C labeling does not significantly alter the fundamental chemical reactivity patterns of the anhydride functionality [15] .

Chromatographic Behavior: One of the most significant findings in comparative studies is the absence of chromatographic resolution between 13C4-labeled and unlabeled succinic anhydride derivatives. Unlike deuterium-labeled compounds which often exhibit significant chromatographic separation, the 13C4-labeled compound shows resolution differences of less than ±0.01 from its unlabeled counterpart [15]. This characteristic is particularly advantageous for quantitative analysis, as isotope ratios can be determined from single mass spectra without concerns about differential elution.

Reaction Rates: Kinetic studies comparing succinic anhydride-13C4 with the unlabeled compound reveal essentially identical reaction rates for most chemical transformations. The primary kinetic isotope effect is minimal, with rate constants differing by less than 2% in typical organic reactions [15] [14]. This similarity extends to hydrolysis reactions, acylation reactions, and condensation processes.

Metabolic Incorporation: In biological systems, succinic anhydride-13C4 demonstrates comparable incorporation rates to the unlabeled compound. Studies using cell cultures show that the labeled compound is incorporated into metabolic pathways at rates indistinguishable from the unlabeled form, making it an ideal tracer for metabolic studies [20].

Analytical Applications: The unique mass spectral signature (M+4 mass shift) of succinic anhydride-13C4 provides distinct advantages over partially labeled analogues. Compared to succinic anhydride-13C2 (M+2 mass shift), the fully labeled compound offers enhanced detection sensitivity and reduced interference from natural abundance isotope peaks [22].

| Compound | Molecular Weight (g/mol) | Mass Shift | Isotopic Labeling | Chromatographic Resolution | Primary Application |

|---|---|---|---|---|---|

| Succinic Anhydride (unlabeled) | 100.07 | M+0 | None | Standard | Organic synthesis |

| Succinic Anhydride-13C2 | 102.06 | M+2 | Two 13C at positions 1,4 | No significant resolution from unlabeled | NMR spectroscopy studies |

| Succinic Anhydride-13C4 | 104.04 | M+4 | Four 13C at all positions | No significant resolution from unlabeled | Metabolic tracing, proteomics |

| Maleic Anhydride-13C4 | 98.06 | M+4 | Four 13C at all positions | Enhanced tracking capability | Metabolic pathway studies |